ETHYL 1-[2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
Ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate is a complex organic compound with the molecular formula C24H30N2O6S . This compound is characterized by its intricate structure, which includes a piperidine ring, a sulfonyl group, and various aromatic and aliphatic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-phenylglycine ethyl ester in the presence of a base, followed by cyclization with piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}-4-piperidinecarboxylate
- 1-Ethyl-3-(2-methoxy-5-methylphenyl)urea
- 1-Ethyl-3-(2-methoxy-5-methylphenyl)-2-thiourea
Uniqueness
Ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-4-32-24(28)19-12-14-25(15-13-19)23(27)17-26(20-8-6-5-7-9-20)33(29,30)22-16-18(2)10-11-21(22)31-3/h5-11,16,19H,4,12-15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRMIAZRQZIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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